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molecular formula C10H15ClN4O B8411774 6-Chloro-2-methyl-N*4*-(tetrahydro-pyran-4-yl)-pyrimidine-4,5-diamine CAS No. 1231220-81-7

6-Chloro-2-methyl-N*4*-(tetrahydro-pyran-4-yl)-pyrimidine-4,5-diamine

Cat. No. B8411774
M. Wt: 242.70 g/mol
InChI Key: FAYJZRRSCSYKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252798B2

Procedure details

In a 300 mL glass pressure reactor, combine 5-amino-4,6-dichloro-2-methylpyrimidine (20.0 g, 97%, 109.0 mmol), 4-aminotetrahydropyran hydrochloride (21.0 g, 152.6 mmol), di-isopropylethylamine (57.0 mL, 326.9 mmol) and isopropyl alcohol (100 mL). Seal the pressure vessel tightly, start stirring, and adjust the set-point for heat control to 100° C. Stir the mixture at 100° C. for 24 hours. Cool the reactor contents to 60° C., vent the vessel of pressure, and add 4-aminotetrahydropyran hydrochloride (2.25 g, 16.3 mmol). Re-seal the vessel, heat the contents to an internal temperature of 100° C., and stir for an additional 24 hours. Cool the reaction mixture to ambient temperature, vent the reactor of pressure, and transfer the contents to a recovery flask. Concentrate the mixture under reduced pressure to approximately ⅓ of its original volume. Add water (200 mL) and ethyl acetate (200 mL) and transfer the resulting mixture to a separatory funnel Separate the layers, re-extract the aqueous layer with ethyl acetate (100 mL) and combine all organics. Wash with water (2×100 mL) and brine (100 mL), then dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to afford 6-chloro-2-methyl-N*4*-(tetrahydro-2H-pyran-4-yl)-pyrimidine-4,5-diamine as an off-white solid (25.0 g). MS (m/z): 243/245 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
reactant
Reaction Step Three
Quantity
2.25 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:10])=[N:4][C:5]([CH3:9])=[N:6][C:7]=1Cl.Cl.[NH2:12][CH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C(N(C(C)C)CC)(C)C>C(O)(C)C>[Cl:10][C:3]1[N:4]=[C:5]([CH3:9])[N:6]=[C:7]([NH:12][CH:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[C:2]=1[NH2:1] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C(=NC(=NC1Cl)C)Cl
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
Cl.NC1CCOCC1
Step Three
Name
Quantity
57 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
2.25 g
Type
reactant
Smiles
Cl.NC1CCOCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
start stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 mL glass pressure reactor, combine
CUSTOM
Type
CUSTOM
Details
Seal the pressure vessel tightly
STIRRING
Type
STIRRING
Details
Stir the mixture at 100° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reactor contents to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
Re-seal the vessel, heat the contents to an internal temperature of 100° C.
STIRRING
Type
STIRRING
Details
stir for an additional 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture under reduced pressure to approximately ⅓ of its original volume
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
re-extract the aqueous layer with ethyl acetate (100 mL)
WASH
Type
WASH
Details
Wash with water (2×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic layer over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)C)NC1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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